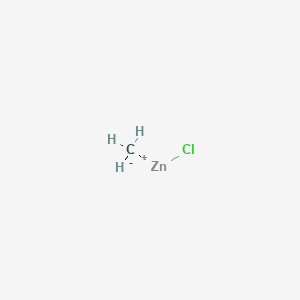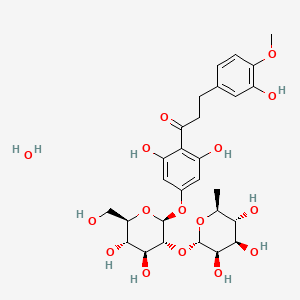
Neohesperidin dihydrochalcone hydrate, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neohesperidin dihydrochalcone hydrate is a derivative of neohesperidin, a flavonoid glycoside found in citrus fruits. It is widely recognized for its use as a sweetener and flavor enhancer. This compound is particularly effective in masking the bitter tastes of other compounds found in citrus, such as limonin and naringin . It is known for its high sweetness intensity, being approximately 1500 to 1800 times sweeter than sucrose .
Wirkmechanismus
Target of Action
Neohesperidin DC (NHDC) is a citrus flavonoid derivative with potent pharmacological properties . It primarily targets various signaling pathways, including Akt/Nrf2/HO-1, PPARγ, MAPK, and NF-κB . These pathways play crucial roles in cellular processes such as inflammation, oxidative stress response, and cell survival .
Mode of Action
NHDC interacts with its targets by modulating their activity. For instance, it can inhibit or stimulate the activity of these signaling pathways, leading to changes in cellular processes . This modulation results in various pharmacological effects, including antioxidant, anti-inflammatory, and hepatoprotective activities .
Biochemical Pathways
NHDC affects several biochemical pathways. It is involved in the modulation of Akt/Nrf2/HO-1, PPARγ, MAPK, and NF-κB signaling pathways . These pathways are crucial for maintaining cellular homeostasis and responding to stress. By modulating these pathways, NHDC can ameliorate various diseases .
Pharmacokinetics
The pharmacokinetics of NHDC involves its absorption, distribution, metabolism, and excretion (ADME). It undergoes various metabolic reactions, including hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . The absolute bioavailability of NHDC is about 21.8% . It reaches its maximum concentration within 5 minutes after administration in most tissues and can cross the blood-brain barrier .
Result of Action
The action of NHDC results in various molecular and cellular effects. It exhibits antioxidant activity, which can protect cells from oxidative damage . It also shows anti-inflammatory effects, which can help reduce inflammation and its associated diseases . Moreover, NHDC has hepatoprotective effects, which can protect the liver from damage .
Action Environment
The action of NHDC can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by pH and temperature . NHDC is stable under high temperature, acidic, and alkaline conditions, making it suitable for use in various environments
Biochemische Analyse
Biochemical Properties
Neohesperidin Dihydrochalcone interacts with various enzymes, proteins, and other biomolecules. It is involved in the modulation of predominant signaling pathways such as Akt/Nrf2/HO-1, PPARγ, MAPK, and NF-κB . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Neohesperidin Dihydrochalcone has been reported to have various bioactivities, including antioxidant and hepatitis inhibitory effects . It has shown to have the potential to mitigate disease conditions . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Neohesperidin Dihydrochalcone exerts its effects at the molecular level through various mechanisms. It is involved in the modulation of predominant signaling pathways such as Akt/Nrf2/HO-1, PPARγ, MAPK, and NF-κB . These pathways are crucial for ameliorating various diseases both in in vitro and in vivo studies .
Temporal Effects in Laboratory Settings
Neohesperidin Dihydrochalcone’s effects change over time in laboratory settings. It has been observed that it has a long shelf life and is stable in both acidic and alkaline environments
Metabolic Pathways
Neohesperidin Dihydrochalcone is involved in various metabolic pathways. The major reactions involved in its metabolism are hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . It also interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Neohesperidin dihydrochalcone hydrate is synthesized through the hydrogenation of neohesperidin. The process involves the catalytic hydrogenation of neohesperidin in the presence of a suitable catalyst, such as palladium on carbon, under specific conditions of temperature and pressure . Industrial production methods typically involve the extraction of neohesperidin from citrus fruits, followed by its conversion to neohesperidin dihydrochalcone through hydrogenation .
Analyse Chemischer Reaktionen
Neohesperidin dihydrochalcone hydrate undergoes several types of chemical reactions, including:
Glucuronidation: This phase II metabolic reaction involves the addition of glucuronic acid to the compound, enhancing its solubility and excretion.
Sulfation: Another phase II reaction where a sulfate group is added to the compound.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can lead to various metabolites.
Common reagents and conditions used in these reactions include water for hydrolysis, glucuronic acid for glucuronidation, and sulfate donors for sulfation. The major products formed from these reactions include hesperetin dihydrochalcone and its glucuronide and sulfate conjugates .
Wissenschaftliche Forschungsanwendungen
Neohesperidin dihydrochalcone hydrate has a wide range of scientific research applications:
Chemistry: It is used as a sweetener and flavor enhancer in various food and beverage products.
Medicine: Research has shown that neohesperidin dihydrochalcone has potential neuroprotective effects, making it a candidate for Alzheimer’s disease therapeutics.
Industry: It is used in the production of low-calorie sweeteners and as a flavoring agent in pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Neohesperidin dihydrochalcone hydrate is unique due to its high sweetness intensity and its ability to mask bitter tastes. Similar compounds include:
Hesperidin: A flavonoid glycoside found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Naringin: Another citrus flavonoid with similar antioxidant and anti-inflammatory effects.
Dihydrochalcone derivatives: These compounds share similar structural features and biological activities, such as antioxidant and neuroprotective effects.
Eigenschaften
IUPAC Name |
1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O15.H2O/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12;/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3;1H2/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJAHQKJFSWGQW-RAGAWKGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
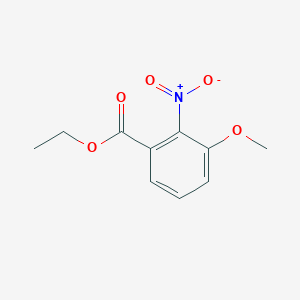
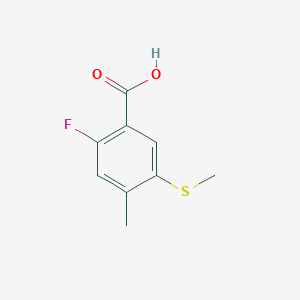
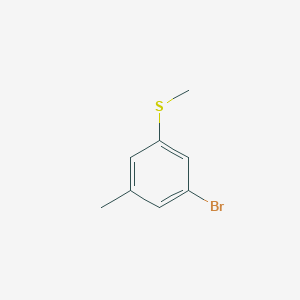


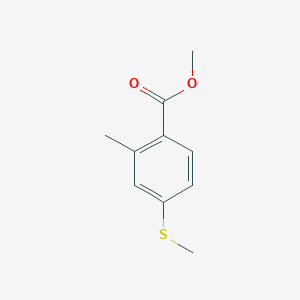
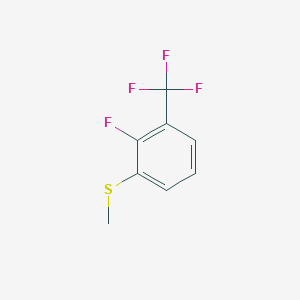


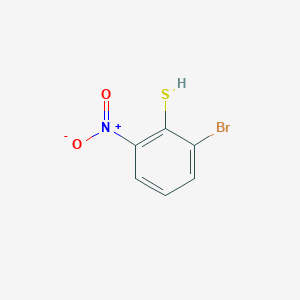
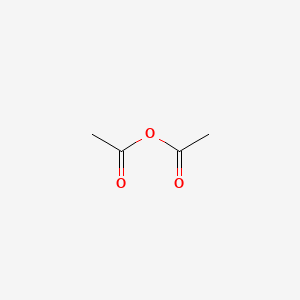

![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2]](/img/structure/B6355021.png)
